An In-depth Technical Guide to 5-Chloro-2-iodoaniline (CAS: 6828-35-9)
An In-depth Technical Guide to 5-Chloro-2-iodoaniline (CAS: 6828-35-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline scaffold, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its utility in the development of pharmacologically relevant molecules.
Physicochemical and Spectral Data
The key physicochemical and spectral properties of 5-Chloro-2-iodoaniline are summarized below for easy reference.
Table 1: Physicochemical Properties of 5-Chloro-2-iodoaniline
| Property | Value | Reference |
| CAS Number | 6828-35-9 | [1] |
| Molecular Formula | C₆H₅ClIN | [1] |
| Molecular Weight | 253.47 g/mol | [1] |
| Appearance | White to Brown powder/crystal | |
| Melting Point | 40-44 °C | |
| Boiling Point | 295.8 ± 25.0 °C (Predicted) | [2] |
| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| pKa | 1.48 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |
Table 2: Spectral Data for 5-Chloro-2-iodoaniline
| Spectrum Type | Key Data/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.9, 139.8, 135.3, 120.1, 114.4, 81.2 |
| HRMS (ESI) | m/z calculated for [C₆H₅ClIN+H]⁺: 253.9233, found: 253.9218 |
| IR, Mass Spec | Data available from various suppliers |
Synthesis and Purification
Several synthetic routes to 5-Chloro-2-iodoaniline have been reported. A common and effective method involves the diazotization of 4-chloro-2-nitroaniline, followed by a Sandmeyer-type reaction and subsequent reduction of the nitro group.
Synthetic Workflow from 4-Chloro-2-nitroaniline
The following diagram illustrates a typical multi-step synthesis of 5-Chloro-2-iodoaniline from 4-Chloro-2-nitroaniline.
Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline.[3]
Step 1: Synthesis of 1-Chloro-2-iodo-4-nitrobenzene
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To a stirred solution of 4-chloro-2-nitroaniline in aqueous sulfuric acid at 0 °C, a solution of sodium nitrite is added dropwise.
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The resulting diazonium salt solution is then slowly added to a solution of potassium iodide at 20 °C.
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The reaction mixture is stirred until the reaction is complete, as monitored by TLC.
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The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield 1-chloro-2-iodo-4-nitrobenzene.
Step 2: Synthesis of 5-Chloro-2-iodoaniline
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To a solution of 1-chloro-2-iodo-4-nitrobenzene in ethanol and acetic acid, iron powder is added portion-wise.
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The mixture is heated to reflux and stirred until the reduction is complete.
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After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
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The residue is purified by column chromatography to afford 5-chloro-2-iodoaniline.
Purification
Purification of 5-Chloro-2-iodoaniline is typically achieved by flash column chromatography on silica gel or by recrystallization.[4]
Applications in Drug Discovery and Development
5-Chloro-2-iodoaniline is a valuable intermediate in the synthesis of various heterocyclic scaffolds of medicinal interest, most notably pyrimidoindolones.[1] While direct involvement of 5-Chloro-2-iodoaniline in biological signaling pathways has not been reported, its utility lies in providing a key structural motif for compounds that exhibit significant pharmacological activity.
Synthesis of Pyrimidoindolones
The synthesis of pyrimidoindolones from 5-Chloro-2-iodoaniline is a key application in medicinal chemistry. The general synthetic approach involves a multi-step sequence, often beginning with a Sonogashira coupling.
Potential Pharmacological Activity of Derivatives
While specific pharmacological data for pyrimidoindolones derived directly from 5-Chloro-2-iodoaniline is limited in the public domain, related heterocyclic structures, such as pyrimido[5,4-c]cinnolines, have been investigated for their antiplatelet activities.[5] This suggests that the pyrimidoindolone scaffold, accessible from 5-Chloro-2-iodoaniline, may be a promising starting point for the discovery of new therapeutic agents. The chloro and iodo substituents on the aniline ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.
Safety Information
5-Chloro-2-iodoaniline is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Hazard and Safety Information for 5-Chloro-2-iodoaniline
| Category | Information | Reference |
| Hazard Codes | T (Toxic), Xi (Irritant) | [2] |
| Risk Phrases | R25 (Toxic if swallowed), R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes), R52/53 (Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment) | [2] |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S61 (Avoid release to the environment) | [2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |
| GHS Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Conclusion
5-Chloro-2-iodoaniline is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the construction of complex heterocyclic molecules. The primary application of this compound as a precursor to pyrimidoindolones highlights its importance in medicinal chemistry. Further investigation into the pharmacological activities of its derivatives is warranted and could lead to the identification of novel therapeutic agents. As with all chemical reagents, proper handling and adherence to safety protocols are essential when working with 5-Chloro-2-iodoaniline.
